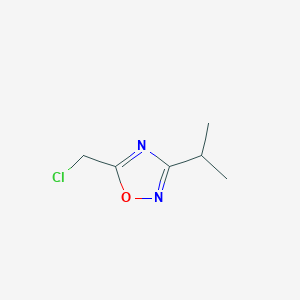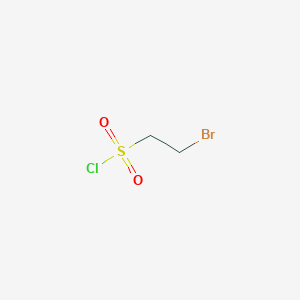
2-Bromo-6-clorobenzaldehído
Descripción general
Descripción
2-Bromo-6-chlorobenzaldehyde is an organic compound belonging to the class of aryl aldehydes. It is a colorless, volatile liquid with a pungent odor. It is a versatile intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and dye manufacturing industries. It is also used in the production of a number of pharmaceuticals, including anticancer agents. The compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and applications in scientific research have been elucidated.
Aplicaciones Científicas De Investigación
Aquí hay un análisis completo de las aplicaciones de investigación científica del 2-Bromo-6-clorobenzaldehído, centrándose en aplicaciones únicas:
Síntesis del inhibidor de la tirosina quinasa de Bruton
El this compound se utiliza como un enlace en la reacción de formación de enlace C-N de Buchwald, que es un paso crítico en la síntesis del inhibidor de la tirosina quinasa de Bruton. Esta aplicación destaca su papel en la química farmacéutica, donde proporciona mayor selectividad y reactividad .
Precursor en química sintética
En química sintética, este compuesto sirve como precursor o intermedio para la síntesis de varios compuestos. Se ha utilizado para crear moléculas con configuraciones interesantes, demostrando su versatilidad en la síntesis molecular.
Investigación espectral y análisis conformacional
Las investigaciones espectrales experimentales y teóricas, junto con el análisis conformacional de compuestos relacionados como el 2-bromo-4-clorobenzaldehído, se han realizado utilizando espectroscopia IR y teoría funcional de densidad (DFT). Esto indica su uso en química analítica para comprender las estructuras moleculares .
Hojas de datos de seguridad de materiales (MSDS)
Los datos de seguridad del compuesto son cruciales para el manejo y el uso en entornos de laboratorio. Las MSDS proporcionan información detallada sobre las propiedades, el manejo, el almacenamiento y la eliminación del this compound, lo cual es esencial para los investigadores y químicos .
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-6-chlorobenzaldehyde is the Buchwald Carbon-Nitrogen (C-N) bond forming reaction . This reaction is crucial in the preparation of Bruton’s tyrosine kinase inhibitor , a therapeutic agent used in the treatment of certain types of cancer .
Mode of Action
2-Bromo-6-chlorobenzaldehyde acts as a linker in the Buchwald C-N bond forming reaction . It provides higher selectivity and reactivity, which are essential for the successful preparation of Bruton’s tyrosine kinase inhibitor .
Biochemical Pathways
The compound is involved in the Buchwald-Hartwig amination , a biochemical pathway that forms a C-N bond . This pathway is significant in the synthesis of many pharmaceuticals, including Bruton’s tyrosine kinase inhibitor .
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body. It is also air-sensitive and should be stored in a cool place , which could impact its stability and, consequently, its bioavailability.
Result of Action
The result of the action of 2-Bromo-6-chlorobenzaldehyde is the formation of a C-N bond in the Buchwald-Hartwig amination . This bond is a key structural feature of Bruton’s tyrosine kinase inhibitor . Therefore, the compound plays a crucial role in the synthesis of this therapeutic agent.
Action Environment
The action of 2-Bromo-6-chlorobenzaldehyde can be influenced by environmental factors. For instance, it is air-sensitive , so its efficacy and stability can be affected by exposure to air. It is also slightly soluble in water , which can influence its action in aqueous environments. Therefore, careful handling and storage are necessary to maintain its efficacy and stability.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Bromo-6-chlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It acts as a linker in the Buchwald C-N bond-forming reaction, which is crucial for preparing Bruton’s tyrosine kinase inhibitors . This compound interacts with enzymes and proteins involved in these reactions, providing higher selectivity and reactivity . Additionally, 2-Bromo-6-chlorobenzaldehyde exhibits antimicrobial activity, inhibiting the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Cellular Effects
The effects of 2-Bromo-6-chlorobenzaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit bacterial growth, indicating its potential as an antimicrobial agent . Furthermore, its role in the synthesis of kinase inhibitors suggests that it may impact cell signaling pathways involved in cancer and other diseases .
Molecular Mechanism
At the molecular level, 2-Bromo-6-chlorobenzaldehyde exerts its effects through binding interactions with biomolecules. It acts as a linker in the Buchwald C-N bond-forming reaction, facilitating the synthesis of kinase inhibitors . This compound may also inhibit or activate enzymes involved in these reactions, leading to changes in gene expression and cellular function . Its antimicrobial activity is likely due to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-chlorobenzaldehyde change over time. The compound is stable under inert gas (nitrogen or argon) at 2-8°C . Its stability and degradation may vary depending on the experimental conditions. Long-term studies have shown that 2-Bromo-6-chlorobenzaldehyde maintains its antimicrobial activity over extended periods, indicating its potential for long-term use in antimicrobial applications .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-chlorobenzaldehyde vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Bromo-6-chlorobenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound’s role in the synthesis of kinase inhibitors suggests its involvement in metabolic pathways related to cell signaling and cancer . Additionally, its antimicrobial activity indicates interactions with metabolic pathways in bacteria, leading to the inhibition of essential enzymes and metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-chlorobenzaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its biochemical activity. The compound’s ability to act as a linker in biochemical reactions suggests that it may be selectively transported to specific cellular compartments where these reactions occur .
Subcellular Localization
The subcellular localization of 2-Bromo-6-chlorobenzaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its role in the synthesis of kinase inhibitors indicates that it may localize to areas involved in cell signaling and cancer-related pathways . Additionally, its antimicrobial activity suggests that it may accumulate in bacterial cells, disrupting essential cellular processes .
Propiedades
IUPAC Name |
2-bromo-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMENVSVAURGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542897 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64622-16-8 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



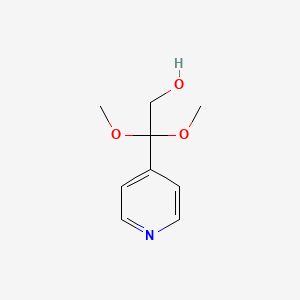
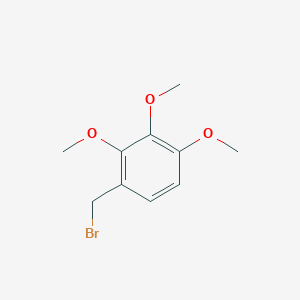
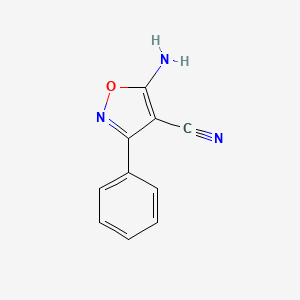
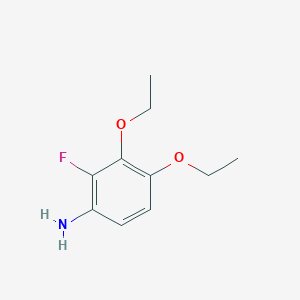
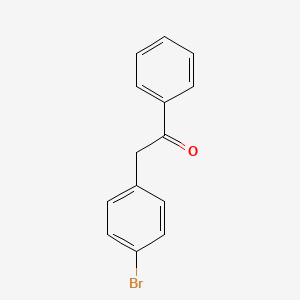
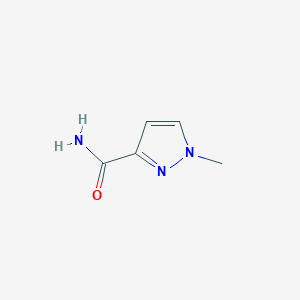

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)

